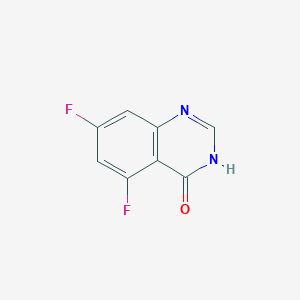

5,7-difluoroquinazolin-4(3H)-one

描述

Historical Context and Evolution of Quinazoline (B50416) Scaffolds in Medicinal Chemistry

The journey of quinazolines in medicine began with the isolation of the first known quinazoline alkaloid, vasicine, from the plant Adhatoda vasica in 1888, which was noted for its bronchodilator effects. google.com The first synthesis of a quinazoline derivative was reported even earlier, and the core structure was officially named in 1889. nih.gov The development of synthetic methodologies, such as the Niementowski synthesis, paved the way for the creation of a vast library of quinazoline derivatives. google.com Over the last few decades, extensive research has solidified the quinazoline scaffold as a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets. nih.govnih.govekb.egnih.gov

Prevalence of the Quinazolinone Core in Natural Products and Synthetic Drugs

The quinazolinone core is a recurring motif in over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. google.comnih.govmdpi.com These natural products have inspired the development of numerous synthetic quinazolinone-based drugs. researchgate.net Marketed drugs containing the quinazoline or quinazolinone moiety include prazosin (B1663645) for hypertension, and gefitinib (B1684475), erlotinib, and afatinib, which are used in cancer therapy. google.comresearchgate.netresearchgate.net The structural versatility of the quinazolinone core allows for modifications that can fine-tune its pharmacological properties, leading to its widespread use in the development of new therapeutic agents. nih.gov

Broad Spectrum of Biological Activities Associated with Quinazoline Derivatives

Quinazoline and its derivatives are renowned for a wide range of pharmacological activities, making them a focal point of research for various therapeutic applications. nih.govresearchgate.netnih.gov

The anticancer potential of quinazoline derivatives is perhaps their most extensively studied property. google.com Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the quinazoline scaffold. google.com These compounds often act as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR), which are crucial for tumor growth and survival. google.com The quinazoline core is also found in inhibitors of other cancer-related targets like Aurora kinases, which are involved in cell division. google.comnih.gov

While the broader class of quinazolinones shows significant anticancer potential, specific research on the anticancer activity of 5,7-difluoroquinazolin-4(3H)-one is not publicly available. However, its use as a known intermediate in the synthesis of potential Aurora kinase inhibitors suggests its relevance in the anticancer field. google.com A patent describes the use of this compound to produce 5,7-diethoxyquinazolin-4(3H)-one, a step towards creating compounds intended to inhibit Aurora kinases for the treatment of proliferative diseases like cancer. google.com

Research Findings on Anticancer Activity of this compound

| Study Type | Target | Results | Source |

|---|---|---|---|

| In vitro/In vivo Anticancer Studies | Not specified | No specific studies on the direct anticancer activity of this compound have been identified in publicly available literature. | N/A |

| Role in Synthesis | Aurora Kinase Inhibitors | Used as a known starting material for the synthesis of derivatives intended as Aurora kinase inhibitors. | google.com |

The discovery of febrifugine, a quinazolinone alkaloid with antimalarial properties, sparked interest in this class of compounds for treating malaria. researchgate.net Since then, numerous synthetic quinazoline derivatives have been designed and evaluated for their activity against Plasmodium species, the parasites responsible for malaria. Some derivatives have shown potent antiplasmodial activity, even against drug-resistant strains.

Regarding This compound , there are no specific studies or data available in the public domain concerning its antimalarial or antiplasmodial activity.

Research Findings on Antimalarial and Antiplasmodial Activity of this compound

| Study Type | Target Organism | Results | Source |

|---|---|---|---|

| In vitro/In vivo Antimalarial/Antiplasmodial Studies | Plasmodium spp. | No specific studies on the antimalarial or antiplasmodial activity of this compound have been identified. | N/A |

Quinazoline and quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity. researchgate.net They have been shown to be effective against various strains of Gram-positive and Gram-negative bacteria. Additionally, certain derivatives exhibit potent antifungal properties against a range of phytopathogenic fungi and human fungal pathogens. The mechanism of their antimicrobial action can involve the inhibition of essential cellular processes. researchgate.net

For the specific compound This compound , there is no available research data on its antibacterial or antifungal properties.

Research Findings on Antibacterial and Antifungal Properties of this compound

| Activity | Tested Organisms | Results | Source |

|---|---|---|---|

| Antibacterial | Not specified | No specific studies on the antibacterial activity of this compound have been identified. | N/A |

| Antifungal | Not specified | No specific studies on the antifungal activity of this compound have been identified. | N/A |

The antiviral potential of quinazoline derivatives has also been an area of active investigation. Studies have shown that certain quinazolinone compounds can inhibit the replication of various viruses, including Zika virus, Dengue virus, and human rotavirus. The development of quinazoline-based hybrids has also yielded compounds with promising antiviral activity.

Despite the known antiviral properties of the broader quinazolinone class, there are no specific published studies on the antiviral activity of This compound .

Research Findings on Antiviral Activity of this compound

| Study Type | Target Virus | Results | Source |

|---|---|---|---|

| In vitro/In vivo Antiviral Studies | Not specified | No specific studies on the antiviral activity of this compound have been identified. | N/A |

Anti-inflammatory Applications

Quinazolinone derivatives have demonstrated significant potential as anti-inflammatory agents. mdpi.comnih.govfabad.org.tr A number of these compounds have been synthesized and evaluated for their ability to mitigate inflammation, often through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Notably, some derivatives have exhibited anti-inflammatory activity comparable or even superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone (B1037) and indomethacin, while potentially offering a better gastrointestinal safety profile. mdpi.com

For instance, certain 2,3,6-trisubstituted quinazolinone derivatives have shown a variable anti-inflammatory activity range of 10.28–53.33%. mdpi.com In another study, a series of novel substituted quinazolinone derivatives were synthesized and tested, with some compounds showing significant inhibition of COX-2. nih.gov The marketed drug proquazone (B1679723) is a quinazoline-based NSAID used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound Type | Key Findings | Reference |

| 2,3,6-trisubstituted quinazolinones | Showed variable activity (10.28–53.33%); some derivatives were more active and less ulcerogenic than phenylbutazone. | mdpi.com |

| Benzothiazole-substituted 2-phenyl quinazolinones | Showed 21.3–77.5% protection against inflammation. | mdpi.com |

| 3-naphtalene-substituted quinazolinones | Yielded 19.69–59.61% inhibition of inflammation with a good GI safety profile. | mdpi.com |

| Azetidinone and thiazolidinone derivatives of quinazolinone | Thiazolidinones showed better anti-inflammatory activity than corresponding azetidinones. | nih.gov |

| Substituted quinazolinone derivatives | A series of 36 compounds were synthesized and showed selective COX-2 inhibition. | nih.gov |

Antihypertensive Activity

The quinazoline scaffold is a key component of several established antihypertensive drugs, such as prazosin, terazosin, and doxazosin, which act as α1-adrenergic receptor antagonists. nih.gov Researchers have continued to explore new quinazoline derivatives for their potential to lower blood pressure with improved efficacy and fewer side effects. nih.govnih.gov

Synthesized derivatives have shown promising results in preclinical studies. For example, certain 7-chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one derivatives exhibited potent antihypertensive activity in adrenaline-induced hypertensive rats, acting as α1-adrenergic receptor blockers without significantly affecting heart rate. nih.gov Another study reported that substituting the furoylpiperazine moiety in prazosin with a substituted piperidine (B6355638) group maintained the blood pressure-lowering activity. nih.gov

Table 2: Antihypertensive Activity of Selected Quinazolinone Derivatives

| Compound Type | Mechanism of Action/Key Findings | Reference |

| 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-ones | Acted as α1-adrenergic receptor blockers with prolonged duration of action. | nih.gov |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Some compounds were as potent as prazosin in lowering blood pressure. | nih.gov |

| N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide | Showed significant antihypertensive activity in rats. | tandfonline.com |

Anticonvulsant Activity

Quinazolinone derivatives have been a subject of interest for their anticonvulsant properties, with research aiming to develop safer and more effective treatments for epilepsy. nih.gov The sedative-hypnotic and anticonvulsant activities are among the most prominent pharmacological effects reported for this class of compounds. nih.gov

Structure-activity relationship studies suggest that the presence of the quinazoline nucleus is crucial for anticonvulsant activity, and substitutions at specific positions can enhance this effect. nih.gov For instance, the presence of a halogen or an electron-rich substituent at the 6- or 8-position is known to improve antiepileptic activity. nih.gov Some novel quinazolone-thiosemicarbazone and 4-thiazolidone derivatives have also been synthesized and evaluated for their anticonvulsant properties. nih.gov

Antidepressant and Analgesic Properties

The therapeutic potential of quinazolinones extends to the treatment of depression and pain. nih.gov Several novel quinazoline derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. mdpi.com For example, 2-phenyl quinazolinone derivatives have been studied as analgesic agents, with some showing higher activity than standard drugs like diclofenac (B195802) sodium. mdpi.com

Furthermore, research has explored the synthesis of quinazoline analogs of known analgesic compounds. nih.gov Some of these new derivatives have demonstrated analgesic activity comparable to clinically used drugs. nih.gov The antidepressant properties of quinazolinone derivatives are also an active area of investigation. acs.org

Insecticidal Activity

Beyond human medicine, quinazolinone derivatives have shown promise in agriculture as insecticidal agents. nih.govresearchgate.netresearchgate.net Researchers have designed and synthesized various derivatives targeting different biological pathways in insects.

One area of focus has been the development of 2,3-dihydroquinazolin-4(1H)-one derivatives that target calcium channels in insects. nih.gov Some of these compounds have demonstrated significant larvicidal activity against pests like the oriental armyworm. nih.gov Another approach involves synthesizing quinazolinone derivatives incorporating other heterocyclic moieties, such as 1,2,4-triazole, to enhance their insecticidal effects. researchgate.netresearchgate.net Some of these hybrid molecules have shown insecticidal activity equivalent to that of commercial insecticides like malathion (B1675926) against certain insect species. researchgate.netresearchgate.net

Table 3: Insecticidal Activity of Selected Quinazolinone Derivatives

| Compound Type | Target/Key Findings | Reference |

| 2,3-dihydroquinazolin-4(1H)-one derivatives | Targeted calcium channels; showed up to 80% larvicidal activity against oriental armyworm. | nih.gov |

| 3-[4(3H)-quinazolinone-2-yl)thiomethyl]-1,2,4-triazole-5-thiols | Four compounds showed insecticidal activity equivalent to malathion against the adult blow fly. | researchgate.netresearchgate.net |

| 5,5-disubstituted 4,5-dihydropyrazolo[1,5-a]quinazolines | Acted as potent GABA receptor antagonists with excellent insecticidal activities against fipronil-resistant insects. | nih.gov |

Activity against Neurological Disorders

The ability of quinazoline derivatives to cross the blood-brain barrier makes them attractive candidates for treating a range of neurological disorders. nih.gov One of the most significant areas of research is Alzheimer's disease (AD). mdpi.comnih.gov Quinazoline-based compounds are being explored for their potential to inhibit key enzymes involved in the pathology of AD, such as acetylcholinesterase and beta-secretase, and to modulate β-amyloid aggregation and tau protein phosphorylation. mdpi.comnih.gov Their antioxidant properties further support their potential in mitigating neuronal damage. mdpi.com

Role of this compound as a Privileged Scaffold in Drug Discovery

The versatility of the this compound core allows for its incorporation into a wide range of molecular architectures, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. Its continued exploration in medicinal chemistry holds great promise for the discovery of next-generation drugs for a multitude of diseases.

Structure

3D Structure

属性

IUPAC Name |

5,7-difluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQRRDUOMDYXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CNC2=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474997 | |

| Record name | 5,7-Difluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379228-58-7 | |

| Record name | 5,7-Difluoro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379228-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-difluoro-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,7 Difluoroquinazolin 4 3h One and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the quinazolinone ring system in a single or a few straightforward steps from readily available starting materials. These methods are often preferred for their operational simplicity and potential for high yields.

One-Pot Cyclocondensation Reactions

One-pot cyclocondensation reactions are highly efficient processes where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates. This approach minimizes waste, reduces reaction time, and simplifies the purification process.

A versatile and efficient one-pot synthesis of quinazolin-4(3H)-ones and their 2,3-dihydro counterparts involves the use of gallium(III) triflate [Ga(OTf)₃] as a catalyst. researchgate.netscispace.com This method employs a three-component reaction of isatoic anhydride, an ammonium source (like ammonium acetate or a primary amine), and an aldehyde. The reaction proceeds under mild conditions and offers high selectivity. researchgate.net

The reaction, when conducted in ethanol, selectively yields 2,3-dihydroquinazolin-4(1H)-ones. To obtain the fully oxidized quinazolin-4(3H)-ones, the reaction can be carried out in a solvent such as dimethyl sulfoxide (DMSO). The catalyst, gallium(III) triflate, is effective in low concentrations (typically 1 mol%) and can be recovered and reused, adding to the economic and environmental benefits of this method. researchgate.net While the direct synthesis of 5,7-difluoroquinazolin-4(3H)-one using this specific method is not explicitly detailed in the literature, the generality of the reaction suggests its applicability to substituted isatoic anhydrides.

Table 1: Gallium(III) Triflate-Catalyzed Synthesis of Quinazolinone Derivatives

| Reactants | Catalyst | Solvent | Product Type | Yield |

|---|---|---|---|---|

| Isatoic Anhydride, Aldehyde, Amine/NH₄OAc | Ga(OTf)₃ | Ethanol | 2,3-Dihydroquinazolin-4(1H)-one | Good to Excellent |

In the pursuit of greener chemical processes, ionic liquids (ILs) have emerged as promising alternative reaction media. rsc.org The synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be achieved through a one-pot, three-component cyclocondensation of isatoic anhydride, an aldehyde, and ammonium acetate in an ionic liquid-water system without the need for an additional catalyst. rsc.org This method offers high to excellent yields and benefits from the unique properties of ionic liquids, such as low vapor pressure, high thermal stability, and recyclability. rsc.org

The use of ionic liquids can facilitate product separation and catalyst recycling, contributing to a more sustainable synthetic route. The reaction proceeds smoothly, and the ionic liquid can often be recovered and reused multiple times without a significant loss in activity.

Microwave-assisted organic synthesis has gained significant attention for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. sci-hub.catfrontiersin.orgresearchgate.netnih.gov A rapid and efficient method for the synthesis of quinazolinone derivatives involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines. sci-hub.catfrontiersin.org This approach can be conducted in environmentally benign solvents like water, further enhancing its green credentials. sci-hub.cat

This methodology is applicable to a broad range of substrates, including those with electron-donating and electron-withdrawing groups. sci-hub.cat The use of microwave irradiation provides a significant advantage over conventional heating methods in terms of reaction speed and efficiency. researchgate.net

Table 2: Microwave-Assisted Synthesis of Quinazolinone Derivatives

| Starting Materials | Catalyst System | Solvent | Reaction Time | Yield |

|---|

A traditional and straightforward method for the synthesis of the quinazolin-4(3H)-one core is the condensation of a 2-aminobenzoic acid derivative with formamide. This reaction is typically carried out by heating the two reactants together, often without a solvent. For the synthesis of this compound, the starting material would be 2-amino-4,6-difluorobenzoic acid.

An analogous procedure has been successfully employed for the synthesis of 6-bromoquinazolin-4(3H)-one, where 2-amino-5-bromobenzoic acid was heated with formamide at 130 °C for 4 hours, resulting in a 91% yield of the desired product. nih.gov This high-yielding precedent suggests that the condensation of 2-amino-4,6-difluorobenzoic acid with formamide is a viable and efficient route to this compound.

Oxidative Cyclocondensation Methods

Oxidative cyclocondensation methods involve the formation of the quinazolinone ring followed by an in-situ oxidation step to introduce the double bond in the pyrimidine ring. These methods often provide access to the fully aromatic quinazolinone core in a single pot.

A notable example is the synergetic tert-butyl hydroperoxide/K₃PO₄-promoted oxidative cyclization of isatins with amidine hydrochlorides. acs.orgorganic-chemistry.org This reaction proceeds at room temperature and provides a facile route to a variety of functionalized quinazolin-4(3H)-ones. The proposed mechanism involves the initial formation of an isatoic anhydride intermediate from the isatin, which then reacts with the amidine. The subsequent cyclization and oxidation, promoted by the TBHP/K₃PO₄ system, leads to the desired quinazolinone. organic-chemistry.org This method is characterized by its mild conditions, broad substrate scope, and good functional group tolerance. acs.orgorganic-chemistry.org

Transition Metal-Catalyzed Cyclocondensation Reactions

Transition metal catalysis provides a powerful and versatile platform for the synthesis of the quinazolinone core. frontiersin.org Copper and palladium catalysts are frequently employed to facilitate the cyclocondensation reactions that form the heterocyclic ring system. mdpi.comorganic-chemistry.org A common strategy involves the reaction of 2-aminobenzamides with various coupling partners. For instance, a copper-catalyzed tandem reaction can be employed using a 2-bromobenzamide derivative, an aldehyde, and aqueous ammonia. mdpi.com This one-pot procedure typically involves the initial amination of the bromobenzamide, followed by condensation with the aldehyde and a subsequent oxidation step to yield the final quinazolinone product. mdpi.com

Another prominent approach is the palladium-catalyzed oxidative coupling of anthranilamides with isocyanides and arylboronic acids, which is particularly useful for creating 2,3-disubstituted quinazolinones. mdpi.com These reactions demonstrate good tolerance for a variety of functional groups on the aromatic rings, including electron-donating and electron-withdrawing substituents like fluorine. mdpi.com

| Catalyst System | Reactants | Key Features |

| Copper (e.g., CuBr, CuI) | 2-halobenzamides, Aldehydes/Alcohols, Nitrogen Source (e.g., NH3, TMSN3) | Often proceeds via a tandem reaction; can utilize air as an oxidant. acs.org |

| Palladium (e.g., Pd(OAc)2, Pd(PPh3)2Cl2) | Anthranilamides, Isocyanides, Arylboronic acids | Effective for synthesizing 2,3-disubstituted quinazolinones via oxidative coupling. mdpi.com |

For the specific synthesis of this compound, the starting material would be a 2-amino-4,6-difluorobenzamide, which undergoes cyclocondensation with a suitable one-carbon source, such as an aldehyde or its equivalent, under the influence of a transition metal catalyst.

Indirect Synthesis Approaches via Dehydrogenation

An alternative and widely used strategy for synthesizing quinazolin-4(3H)-ones is the dehydrogenation, or oxidation, of their corresponding 2,3-dihydroquinazolin-4(1H)-one precursors. researchgate.netnih.gov This two-step approach first involves the cyclocondensation of an anthranilamide with an aldehyde or ketone to form the dihydro-derivative, which is then oxidized to the aromatic quinazolinone. mdpi.comnih.gov

The oxidation of 2,3-dihydroquinazolin-4(1H)-ones (DHQZs) to quinazolin-4(3H)-ones (QZs) is a straightforward and efficient transformation. nih.gov This dehydrogenation step can be accomplished using a variety of oxidizing agents under different reaction conditions. researchgate.netnih.gov The choice of oxidant can influence the reaction time and yield. This method is considered a simple and rapid way to access the biologically significant quinazolinone core structure. nih.gov

The synthesis of this compound via this route would begin with the reaction of 2-amino-4,6-difluorobenzamide and a suitable aldehyde to form the intermediate 5,7-difluoro-2,3-dihydroquinazolin-4(1H)-one. This intermediate is then subjected to an oxidizing agent to introduce the double bond and form the final aromatic product.

| Oxidizing Reagent | Typical Conditions |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Methanol, Ultrasound irradiation, Room temperature. rsc.org |

| Manganese Dioxide (MnO2) | Suitable solvent, often with heating. beilstein-journals.org |

| Molecular Iodine (I2) | Can act as a catalyst in the presence of an oxidant like oxygen. mdpi.com |

| Potassium Permanganate (KMnO4) | Varies depending on substrate and solvent. |

| Air/Oxygen | Often used in conjunction with a metal catalyst or under reflux conditions. nih.govbeilstein-journals.org |

Synthesis of Halogenated Quinazolinones

Further halogenation of the quinazolinone scaffold is a key step in creating versatile intermediates for drug discovery. The preparation of 4-chloroquinazolines is particularly important as the chlorine atom can be readily displaced by various nucleophiles.

The conversion of a quinazolin-4(3H)-one to its 4-chloro derivative is a standard and crucial transformation in quinazoline (B50416) chemistry. This is achieved by treating the quinazolinone with a chlorinating agent, most commonly phosphoryl chloride (POCl3), often with heating. researchgate.net The reaction effectively replaces the carbonyl group at the 4-position with a chlorine atom. researchgate.net The reaction of this compound with refluxing POCl3 yields 4-chloro-5,7-difluoroquinazoline. researchgate.net This product is a highly valuable intermediate for the synthesis of a wide range of substituted quinazoline derivatives, as the 4-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution reactions.

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. nih.govnih.gov The presence of fluorine, as in this compound, can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. nih.govacs.org

The carbon-fluorine bond is exceptionally strong, and replacing a carbon-hydrogen bond with C-F at a potential site of metabolic oxidation can block the action of metabolic enzymes like Cytochrome P450. acs.org This often leads to a longer half-life and improved metabolic stability of the drug. nih.gov Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with target enzymes or receptors. acs.org This can enhance binding affinity and potency. The strategic placement of fluorine atoms can therefore be a critical design element for optimizing the pharmacokinetic and pharmacodynamic profile of quinazolinone-based therapeutic agents. nih.gov

Derivatization Strategies from this compound

This compound serves as a versatile starting point for the creation of diverse chemical libraries. The primary and most effective derivatization strategy begins with its conversion to 4-chloro-5,7-difluoroquinazoline, as described in section 2.3.1. The resulting 4-chloro derivative is an activated electrophile, primed for reaction with a wide array of nucleophiles.

Common derivatization pathways include:

N-alkylation/arylation: The nitrogen at the 3-position can be substituted with various alkyl or aryl groups.

Substitution at the 4-position: Following chlorination with POCl3, the 4-position is readily substituted by amines, alcohols, thiols, and other nucleophiles. This is one of the most common methods for introducing diversity and tuning the biological activity of the quinazoline scaffold.

These derivatization strategies allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships and the development of potent and selective therapeutic agents.

Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones and Quinazolin-4(3H)-ones

The synthesis of the quinazolinone core is a fundamental step in accessing its various derivatives. A primary method for creating the 2,3-dihydroquinazolin-4(1H)-one structure involves the cyclocondensation of anthranilamide (2-aminobenzamide) or its derivatives with aldehydes or ketones. researchgate.net This reaction is versatile and can be promoted by a range of catalysts, including Brønsted acids (such as organic or mineral acids) and Lewis acids. researchgate.net

Another common pathway begins with isatoic anhydride, which reacts with amines and aldehydes in a one-pot, three-component synthesis to yield the desired 2,3-dihydroquinazolin-4(1H)-one derivatives. nih.gov These dihydro-derivatives are often not the final target and can be readily oxidized to the more stable, aromatic quinazolin-4(3H)-ones. A common laboratory oxidant for this transformation is potassium permanganate (KMnO₄) in a solvent like acetone. dovepress.com

These foundational methods provide access to a wide array of substituted quinazolinones, which can serve as precursors for more complex molecules, including those with specific fluorine substitution patterns.

Table 1: Catalysts and Approaches for 2,3-Dihydroquinazolin-4(1H)-one Synthesis

| Catalyst Type | Examples | Starting Materials | Product |

|---|---|---|---|

| Brønsted Acids | Organic or Mineral Acids | Anthranilamides + Aldehydes/Ketones | 2,3-Dihydroquinazolin-4(1H)-ones |

| Lewis Acids | Various Metal Salts | Anthranilamides + Aldehydes/Ketones | 2,3-Dihydroquinazolin-4(1H)-ones |

| Solid Acid Catalyst | Cerium (IV) sulfate tetrahydrate | Isatoic Anhydride + Aldehydes + Nitrogen Source | 2,3-Dihydroquinazolin-4(1H)-ones nih.gov |

| Green Chemistry | Lactic Acid | Anthranilamides + Aldehydes/Ketones | 2,3-Dihydroquinazolin-4(1H)-ones researchgate.net |

Synthesis of 2-Alkylthio-4-aminoquinazolines from o-Fluorobenzonitriles and S-substituted Isothiouronium Salts

While the specific synthesis from o-fluorobenzonitriles and isothiouronium salts is not broadly detailed, related methodologies provide a clear pathway to alkylthio-substituted quinazolines. A common strategy involves building the quinazoline ring with a sulfur-containing functional group already in place. For instance, 2-mercaptoquinazolin-4(3H)-one derivatives serve as versatile precursors. These compounds can be synthesized and subsequently reacted with electrophiles, such as chloroethyl ureas, in the presence of a base like potassium carbonate in a solvent like DMF. This S-alkylation reaction introduces an ethylthio bridge at the 2-position of the quinazoline ring. nih.gov

Another approach involves the construction of the quinazoline ring from components that already contain the thioether linkage. For example, 7,7-dimethyl-4-(methylthio)-2-thioxo-2,3,7,8-tetrahydroquinazolin-5(6H)-one can be prepared by refluxing α,α-dioxoketenedithioacetal with thiourea and potassium carbonate in DMF. mdpi.com This intermediate, which features a methylthio group, can then be used in further reactions to build more complex fused heterocyclic systems. mdpi.com

Rhodium-Catalyzed Merging for Monofluoroolefin Quinazolinone Derivatives

An advanced and efficient method for synthesizing monofluoroolefin-containing quinazolinone derivatives utilizes rhodium-catalyzed C-H bond activation. nih.govmdpi.comrsc.orgresearchgate.net This reaction merges 2-arylquinazolinones with 2,2-difluorovinyl tosylate, which acts as a monofluoroolefin synthon. nih.govmdpi.comrsc.org The quinazolinone ring itself serves as an internal directing group, guiding the catalyst to activate a C-H bond on the 2-aryl substituent. nih.govmdpi.comrsc.org

The process involves a C-H bond difluorovinylation, followed by a C-F bond cleavage, ultimately yielding 2-(o-monofluoroalkenylaryl)quinazolinone derivatives. researchgate.net This methodology is noted for its mild reaction conditions, high efficiency, and broad utility, achieving yields typically in the range of 65–92%. nih.govmdpi.comrsc.org The reaction is generally carried out in the presence of a Rh(III) catalyst, such as [RhCp*(MeCN)₃(SbF₆)₂], and a base like cesium pivalate (CsOPiv) in a solvent like trifluoroethanol (CF₃CH₂OH). researchgate.net

Table 2: Examples of Rhodium-Catalyzed Synthesis of Monofluoroolefin Quinazolinone Derivatives

| 2-Arylquinazolinone Substrate | Product Description | Yield | Melting Point (°C) |

|---|---|---|---|

| 2-(p-methylphenyl)quinazolinone | White solid | 83% | 188–190 rsc.orgresearchgate.net |

| 2-(p-methoxyphenyl)quinazolinone | White solid | 88% | 209–210 rsc.org |

| 2-(2,4-dimethylphenyl)quinazolinone | White solid | 92% | 205–208 rsc.org |

Preparation of 4-Anilinoquinazoline (B1210976) Derivatives

The synthesis of 4-anilinoquinazoline derivatives is a crucial transformation, as this structural motif is present in numerous biologically active molecules. The most common and direct method is the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines with substituted anilines. The chlorine atom at the C-4 position of the quinazoline ring is highly activated towards nucleophilic attack and can be displaced by the nitrogen atom of an aniline (B41778).

The reaction conditions can be varied to accommodate the reactivity of the specific aniline used. For electron-rich anilines, the reaction often proceeds readily by refluxing the reactants in a solvent like 2-propanol. For less reactive anilines, stronger conditions may be required, such as using sodium hydride (NaH) as a base in an aprotic polar solvent like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 50 °C). This approach allows for the synthesis of a diverse library of 4-anilinoquinazoline derivatives by simply changing the aniline component.

Synthesis of 5,7-Diethoxyquinazolin-4(3H)-one from this compound

The conversion of this compound to 5,7-diethoxyquinazolin-4(3H)-one is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the fluorine atoms on the quinazoline core are displaced by an ethoxide nucleophile. The high electronegativity of the fluorine atoms, combined with the electron-withdrawing nature of the heterocyclic ring system, makes the C-5 and C-7 positions susceptible to nucleophilic attack. rsc.org

The reaction typically involves treating the this compound with a source of ethoxide, such as sodium ethoxide (NaOEt). The ethoxide ion attacks the electron-deficient carbon atoms bearing the fluorine atoms, leading to the formation of a transient anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion, a good leaving group, restores the aromaticity of the ring and yields the di-substituted ether product. The reaction is generally driven to completion by using an excess of the sodium ethoxide in a suitable solvent, often ethanol, at elevated temperatures. The regioselectivity of similar SNAr reactions on quinazoline rings can be influenced by factors such as intramolecular hydrogen bonding, which can stabilize the transition state at a specific position. researchgate.net

Biological and Pharmacological Investigations of 5,7 Difluoroquinazolin 4 3h One Derivatives

Anticancer Efficacy

The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cell growth and proliferation, leading to cell cycle disruption and apoptosis.

Inhibition of Kinase Enzymes, particularly Tyrosine Kinases (e.g., EGFR, ErbB-2)

The quinazoline (B50416) core is a key structural component for many potent inhibitors of protein kinases, which are crucial regulators of cell division and proliferation. nih.govnih.gov Overexpression or mutation of these enzymes, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers, making them a prime therapeutic target. nih.gov

Derivatives of 4-anilinoquinazoline (B1210976) are notable for their ability to inhibit EGFR. nih.gov Research into 6-arylureido-4-anilinoquinazoline derivatives identified compounds with potent EGFR inhibitory activity. nih.gov For instance, one such derivative, Compound 7i, demonstrated excellent, targeted activity against the EGFR protein kinase. nih.gov Similarly, new 2-mercapto-quinazolin-4-one analogs have been synthesized and shown to possess significant EGFR-tyrosine kinase (EGFR-TK) inhibitory activity. nih.gov Compound 24 from this series exhibited an IC₅₀ value of 13.40 nM against EGFR-TK. nih.gov

Furthermore, the HER2 (ErbB-2) receptor, another member of the EGFR family, is also a target. Certain quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against both HER2 and EGFR, with some compounds acting as dual inhibitors. nih.gov

Table 1: Inhibition of Kinase Enzymes by Quinazolinone Derivatives

| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 24 (2-mercapto-quinazolin-4-one analog) | EGFR-TK | 13.40 nM | nih.gov |

| Compound 2i (quinazolin-4(3H)-one derivative) | CDK2 | 0.173 µM | nih.gov |

| Compound 3i (quinazolin-4(3H)-one derivative) | CDK2 | 0.177 µM | nih.gov |

| Compound 2i (quinazolin-4(3H)-one derivative) | HER2 | 0.291 µM | nih.gov |

| Compound 3i (quinazolin-4(3H)-one derivative) | HER2 | 0.311 µM | nih.gov |

| Compound 2i (quinazolin-4(3H)-one derivative) | EGFR | 0.354 µM | nih.gov |

| Compound 3i (quinazolin-4(3H)-one derivative) | EGFR | 0.381 µM | nih.gov |

Antiproliferative Effects against various Cancer Cell Lines (e.g., HCT116, HT29, SGC-7901, A549, HepG2)

The kinase-inhibiting properties of quinazolinone derivatives translate into direct antiproliferative effects against a variety of human cancer cell lines. Novel 2-chloroquinazoline (B1345744) derivatives have been evaluated for their activity against several cell lines with high EGFR expression. nih.gov One of the most effective compounds, 10b , demonstrated significant antiproliferative activity against lung (A549) and liver (HepG2) cancer cell lines. nih.gov

Other studies have synthesized series of novel quinazolinyl-diaryl urea (B33335) derivatives and tested them against human liver (HepG2), stomach (MGC-803, a gastric cancer line similar to SGC-7901), and lung (A549) cancer cells, with several compounds showing significant effects. nih.gov Furthermore, certain 4-aryloxyquinazoline derivatives have shown strong inhibition of colon cancer cell lines, with one compound causing 42.58% lethality in the HCT-116 cell line. nih.gov Quinazolin-4(3H)-one derivatives linked to other chemical moieties have also exhibited antiproliferative activity against colorectal (HT29) and hepatocellular (HepG2) carcinoma cells. nih.gov

Table 2: Antiproliferative Activity of Quinazolinone Derivatives

| Compound | Cell Line | Cancer Type | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 10b (2-chloroquinazoline derivative) | AGS | Gastric Adenocarcinoma | 1.73 µM | nih.gov |

| Compound 10b (2-chloroquinazoline derivative) | HepG2 | Hepatocellular Carcinoma | 2.04 µM | nih.gov |

| Compound 10b (2-chloroquinazoline derivative) | A549 | Lung Carcinoma | 3.68 µM | nih.gov |

| Compound 37 (thiazole-quinazoline derivative) | MCF-7 | Breast Adenocarcinoma | 2.86 µM | nih.gov |

| Compound 37 (thiazole-quinazoline derivative) | HepG-2 | Hepatocellular Carcinoma | 5.9 µM | nih.gov |

| Compound 37 (thiazole-quinazoline derivative) | A549 | Lung Carcinoma | 14.79 µM | nih.gov |

Modulation of Cell Cycle Arrest and Apoptosis Pathways

A key outcome of the antiproliferative activity of quinazolinone derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.gov Studies on 2-mercapto-quinazolin-4-one analogs found that promising compounds could induce both cell cycle arrest and apoptosis in colon cancer cells. nih.gov This effect is often a downstream consequence of inhibiting critical cell cycle engines like cyclin-dependent kinases (CDKs). nih.gov For example, a new heterocyclic compound, 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, was found to block the proliferation of bone cancer cells by significantly increasing the number of apoptotic cells. nih.gov

Targeting of Bromodomain and Extra Terminal Domain (BET) Proteins

Beyond kinase inhibition, the quinazolin-4(3H)-one scaffold has been identified as a valuable platform for developing inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). nih.gov These "epigenetic readers" are crucial for regulating gene transcription, and their inhibition can suppress the expression of key cancer-driving oncogenes like MYC. nih.gov

Researchers have identified 6-methylquinazolin-4(3H)-one based compounds as novel binders of BRD9, a BET family member. nih.gov Extensive optimization of quinazoline-based leads has resulted in analogs with high potency and improved pharmacokinetic profiles. nih.gov In mouse xenograft models of Kasumi-1 (acute myeloid leukemia), these optimized quinazoline BET inhibitors were well-tolerated and highly effective at inhibiting tumor growth. nih.gov

Anti-inflammatory Activities

The therapeutic utility of the quinazolinone scaffold extends to non-cancer-related pathologies, most notably inflammation. The same mechanisms that make these compounds relevant in oncology, such as the modulation of key signaling pathways, also give them anti-inflammatory properties.

For example, quinazoline-based BET inhibitors have shown significant efficacy in a mouse model of collagen-induced arthritis, demonstrating their potential for treating inflammatory diseases. nih.gov In addition, researchers have designed and synthesized novel amide analogues of quinazolinone-7-carboxylic acid to act as inhibitors of soluble epoxide hydrolase (sEH). nih.gov The inhibition of sEH is a therapeutic strategy for reducing inflammation. nih.gov Studies on 5,6-difloro quinazolin-4(3H)-ones, which are structurally very similar to the 5,7-difluoro core, also confirmed significant anti-inflammatory activity.

Regulation of Interleukin-6 (IL-6) Expression

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation and immune regulation. Dysregulation of IL-6 expression is implicated in a variety of inflammatory diseases. Extensive literature exists on the modulation of IL-6 by various chemical entities; however, dedicated studies on the specific effects of 5,7-difluoroquinazolin-4(3H)-one derivatives on IL-6 expression have not been identified in the current body of scientific publications. Therefore, there are no specific research findings or data tables to present regarding the regulation of IL-6 expression by this particular class of compounds.

Inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression

Vascular Cell Adhesion Molecule-1 (VCAM-1) is a key protein in the inflammatory process, mediating the adhesion of lymphocytes, monocytes, eosinophils, and basophils to the vascular endothelium. The inhibition of VCAM-1 expression is a therapeutic strategy for various inflammatory conditions. While the anti-inflammatory potential of the broader quinazolinone class has been explored, specific investigations into the ability of this compound derivatives to inhibit VCAM-1 expression are not available in the reviewed scientific literature. Consequently, no detailed research findings or data on this topic can be provided.

Modulation of Nitric Oxide (NO) Production

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including inflammation and vasodilation. The modulation of NO production is a significant area of pharmacological research. Although some studies have explored the effects of various quinoline (B57606) and quinazolinone derivatives on NO production, there is a lack of specific published data on how this compound derivatives modulate this pathway. As such, there are no specific findings or data tables to report for this subsection.

Antimicrobial and Antiviral Properties

The quinazolinone scaffold is a well-known pharmacophore in the development of antimicrobial and antiviral agents. fluoromart.comresearchgate.net However, the specific contribution of the 5,7-difluoro substitution pattern to these activities is not extensively documented.

Activity against Bacterial Strains

Antifungal Effects

Fungal infections represent a significant health concern, and the development of new antifungal agents is of high importance. The antifungal potential of the quinazolinone class of compounds has been investigated in several studies. researchgate.netnih.gov However, there is a gap in the literature regarding the specific antifungal effects of this compound derivatives. Without dedicated studies, no data on their antifungal efficacy can be reported.

Potential as Anti-HIV Agents

The human immunodeficiency virus (HIV) remains a major global health challenge, and the discovery of new antiviral agents is crucial. The quinazolinone core has been explored as a scaffold for the development of anti-HIV agents. nih.govnih.gov However, specific research detailing the evaluation of this compound derivatives for their potential as anti-HIV agents is not present in the currently accessible scientific literature. Thus, no research findings or data tables can be provided on this topic.

Antimalarial Applications

Inhibition of Plasmepsins in Malaria Digestive Vacuole

An extensive review of scientific literature reveals a lack of specific studies investigating this compound derivatives as inhibitors of plasmepsins for antimalarial applications. While the broader class of quinazolinone derivatives has been explored for activity against Plasmodium falciparum, the specific role of the 5,7-difluoro substitution pattern in targeting plasmepsins within the malaria digestive vacuole has not been documented. Further research is required to determine if this particular substitution confers any advantageous properties for antimalarial activity through this mechanism.

Other Therapeutic Applications

Modulation of Receptors in Neurological Disorders

Research into the effects of this compound derivatives on receptors implicated in neurological disorders is an emerging area. While some quinazolin-4-one derivatives have been identified as potent antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with potential applications as anticonvulsants, specific data on 5,7-difluoro substituted analogs is not available in the reviewed literature. Similarly, the modulation of other receptors, such as the metabotropic glutamate (B1630785) receptor 7 (mGlu7), has been reported for other quinazolinone chemotypes, suggesting a potential avenue for future investigation with 5,7-difluoro derivatives in the context of psychiatric and neurological conditions like schizophrenia. However, direct evidence linking the this compound core to the modulation of these or other neurological receptors remains to be established through dedicated studies.

Potential in Anti-Diabetic Activity via Enzyme Inhibition (e.g., Alanine (B10760859) Aminotransferase, Aspartate Transaminase)

There is currently no published research specifically detailing the investigation of this compound derivatives as inhibitors of enzymes such as alanine aminotransferase (ALT) or aspartate transaminase (AST) for anti-diabetic applications. While various heterocyclic compounds are known to exhibit anti-diabetic properties through mechanisms like the inhibition of dipeptidyl peptidase-4 (DPP-4), the potential of the this compound scaffold in this therapeutic area is yet to be explored. Future studies would be necessary to evaluate the efficacy and mechanism of action of these specific compounds in the context of diabetes mellitus.

Application in Spinal Muscular Atrophy (SMA) Treatment

The application of this compound derivatives in the treatment of Spinal Muscular Atrophy (SMA) has not been reported in the scientific literature. Current therapeutic strategies for SMA involve modalities such as antisense oligonucleotides, gene therapy, and small molecule splicing modifiers. For instance, certain 2,4-diaminoquinazoline derivatives have been investigated for their ability to increase Survival of Motor Neuron (SMN) protein expression. However, these compounds are structurally distinct from this compound, and there is no evidence to suggest that the latter has been evaluated for a similar therapeutic purpose.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitution on Biological Activity

The biological activity of quinazolinone derivatives can be finely tuned by the introduction of various substituents at different positions on the heterocyclic ring system. These modifications can impact cytotoxicity, enzyme inhibition, and metabolic stability.

The cytotoxic properties of quinazolinone derivatives are highly dependent on the nature and position of their substituents. While research directly on 5,7-difluoroquinazolin-4(3H)-one derivatives is specific, broader studies on the quinazolinone scaffold provide valuable insights. For instance, in a series of novel quinazolinone derivatives, the presence of a nitro substituent was found to significantly enhance cytotoxic activity against the HeLa cell line. nih.gov Conversely, compounds bearing propyl and isopropyl groups showed diminished potency. nih.gov

Halogen substituents have been noted for their contribution to the cytotoxic activity of quinazolinone and quinoxaline (B1680401) derivatives. nih.gov For example, a p-Cl-phenyl moiety has been shown to significantly increase anticancer activity against HCT116 and MCF-7 cell lines. nih.gov In other studies, new 3,4-dihydroquinazoline derivatives were synthesized and evaluated for their cytotoxic effects. One such derivative, KCP10068F, which contains a 4-fluorobenzyl amide and a 4-cyclohexylphenyl ring, exhibited a potent cytotoxic effect in A549 non-small cell lung cancer cells with an IC50 value of 5.9μM. nih.gov

A series of novel quinazolinone derivatives were synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, including lung (SKLU-1), breast (MCF-7), and liver (HepG-2) cancer cell lines. Among the synthesized compounds, one derivative, 8h , showed significant cytotoxic effects against all three cell lines. vnu.edu.vn

Table 1: Cytotoxic Activity of Quinazolinone Derivative 8h

| Cell Line | Cancer Type | IC50 (µg/mL) |

| SKLU-1 | Lung Cancer | 23.09 |

| MCF-7 | Breast Cancer | 27.75 |

| HepG-2 | Liver Cancer | 30.19 |

This table illustrates the concentration of compound 8h required to inhibit the growth of 50% of the cancer cells in vitro.

These findings underscore the critical role that substituents play in modulating the cytotoxic potential of the quinazolinone scaffold.

The quinazoline (B50416) skeleton is a well-established framework for the design of tyrosine kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR). The substitution pattern on both the quinazoline ring and the aniline (B41778) moiety at the 4-position is crucial for potent inhibition.

Structure-activity relationship studies on 4-anilinoquinazolines as EGFR inhibitors have revealed several key trends. For instance, substitutions at the 6- and 7-positions of the quinazoline ring can significantly impact activity, with small, electron-donating groups like methoxy (B1213986) often being favorable. nih.gov The presence of a bromine atom at the 3-position of the anilino ring was found to be highly beneficial for EGFR inhibitory activity. nih.gov In fact, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline was identified as a very potent inhibitor of EGFR tyrosine kinase activity. nih.gov

Further studies have shown that there is some tolerance for bulkier substituents at the 6- and 7-positions, which can lead to even more potent compounds. For example, the diethoxy derivative, 4-(3-bromoanilino)-6,7-diethoxyquinazoline, was found to be one of the most potent EGFR tyrosine kinase inhibitors reported. nih.gov The introduction of a fluorine substituent, for example at the C-2 position of the benzene (B151609) ring, has been highlighted as being vital for inhibitory activity in some series. nih.gov The binding mode of some derivatives can be shifted by the presence of certain substituents, leading to novel hydrogen bond interactions, such as between a fluorine residue and the DFG-motif of the kinase. nih.gov

The following table summarizes the IC50 values of selected quinazoline derivatives against EGFR tyrosine kinase, illustrating the impact of different substitution patterns.

Table 2: EGFR Tyrosine Kinase Inhibition by Substituted Quinazolines

| Compound | Quinazoline Substituents (6,7-positions) | Anilino Substituent (3-position) | EGFR IC50 (nM) |

| PD 153035 | 6,7-dimethoxy | 3-bromo | 0.025 |

| Compound 56 | 6,7-diethoxy | 3-bromo | 0.006 |

This table showcases the potent inhibitory activity of quinazoline derivatives against EGFR and how modifications to the substitution pattern can enhance this activity.

The incorporation of fluorine into drug molecules is a common strategy to improve their metabolic stability and pharmacokinetic properties. nih.gov Fluorine's high electronegativity and small size can alter the electronic properties of a molecule and block sites of metabolism without significantly increasing steric bulk. nih.gov

In the context of quinazoline derivatives, fluoro-substitution has been shown to enhance metabolic stability. For example, a series of fluoro-substituted 3,4-dihydroquinazoline derivatives were developed as a bioisosteric strategy to overcome the poor metabolic stability of a lead compound. One of these derivatives, 8h (KCP10068F) , demonstrated an approximately two-fold increase in liver metabolic stability in both rat and human microsomes compared to its non-fluorinated counterpart. nih.gov

Computational Chemistry and Modeling

Computational methods are powerful tools for understanding the properties of molecules like this compound and for predicting their interactions with biological targets.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. While specific DFT studies on this compound are not widely published, research on related fluorinated and quinazolinone-containing compounds provides insights into how such studies can elucidate their properties.

DFT calculations can be used to determine the geometric and electronic structures, conjugated lengths, bandwidths, and energetic properties of these systems. researchgate.net Such studies have shown that substituent groups and the solvent environment can significantly influence the photophysical and electrochemical properties of molecules, including their molar absorption coefficients, fluorescence quantum yields, and energy band gaps. rug.nl For example, in a study of novel difluoroboron flavanone (B1672756) β-diketonate complexes, DFT and time-dependent DFT (TDDFT) analyses were used to clarify the role of different electronic states in the experimental absorption spectra and the effect of the solvent. rug.nl

In another study on diiron-hydrogenase models, DFT was used to compute standard reduction potentials and acidities of various complexes, providing insights into possible intermediates and reaction pathways in electrocatalytic processes. rsc.org For quinazolinone derivatives, DFT calculations have been shown to be consistent with experimental results for antiproliferative and antioxidant activities. researchgate.net These computational approaches could be applied to this compound to predict its reactivity, photostability, and other key physicochemical properties.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how ligands like quinazolinone derivatives interact with the active sites of protein targets.

Numerous docking studies have been performed on quinazolinone derivatives to rationalize their biological activities. For instance, in the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, molecular docking was used to study the binding modes of substituted quinazolinones, showing that they occupy the ATP binding site of the enzyme. nih.govresearchgate.net Similarly, docking studies of quinazoline and dihydroquinazolinone derivatives with Poly (ADP-ribose) polymerase 10 (PARP10) helped to explain their cytotoxic effects, with the findings from the docking study aligning with the experimental results. nih.gov

These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity. For example, docking studies of 4-anilino quinazolines with the EGFR tyrosine kinase have provided detailed insights into their binding mechanism. nih.gov The stability of these ligand-protein complexes can be further investigated using molecular dynamics (MD) simulations, which provide a dynamic view of the interactions over time. nih.govnih.gov Such computational approaches are invaluable for the rational design and optimization of new inhibitors based on the this compound scaffold.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.netnih.gov These models are developed using statistical methods to establish a relationship between molecular descriptors and the observed activity or property. researchgate.net

While specific QSAR/QSPR studies on this compound are not extensively documented in the reviewed literature, robust 3D-QSAR models have been developed for a series of quinazoline-4(3H)-one analogs targeting the epidermal growth factor receptor (EGFR). nih.gov These studies provide a framework for understanding how structural modifications on the quinazolinone scaffold can impact biological activity.

For instance, a study on quinazoline-4(3H)-one analogs as EGFR inhibitors resulted in the development of statistically significant CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. nih.gov These models are built on internal and external validation metrics to ensure their predictive power. nih.gov

Table 1: Statistical Parameters of a 3D-QSAR Model for Quinazoline-4(3H)-one Analogs nih.gov

| Model | R² (Correlation Coefficient) | Q² (Cross-validated R²) | R²pred (Predictive R²) |

| CoMFA | 0.855 | 0.570 | 0.657 |

| CoMSIA | 0.895 | 0.599 | 0.681 |

These models can be instrumental in designing novel compounds with potentially enhanced activities. nih.gov The insights gained from such QSAR studies on analogous structures can guide the future development and optimization of this compound derivatives for various therapeutic targets.

Prediction of Antioxidant Properties and Binding Energies

The prediction of antioxidant properties for quinazolinone derivatives is an active area of research. Studies have shown that the antioxidant activity of the quinazolin-4(3H)-one scaffold can be significantly enhanced by its derivatization, particularly with polyphenolic compounds. nih.govresearchgate.net The introduction of such moieties can improve the radical scavenging capabilities of the parent molecule. nih.gov

Theoretical quantum and thermodynamic calculations, alongside in vitro assays, have been employed to evaluate the antioxidant potential of these hybrid molecules. researchgate.net These studies consider various mechanisms of action, including hydrogen atom transfer, the ability to donate electrons, and metal ion chelation. researchgate.net For instance, certain ortho-diphenolic derivatives of quinazolin-4(3H)-one have demonstrated stronger antioxidant effects than standard antioxidants like ascorbic acid and Trolox. researchgate.net

Molecular docking and molecular dynamics simulations are computational techniques used to predict the binding energies and interaction modes of ligands with biological macromolecules. nih.gov For a series of quinazolin-4(3H)-one-morpholine hybrids, docking studies revealed favorable binding scores against various receptor tyrosine kinases, such as VEGFR1, VEGFR2, and EGFR. nih.gov These computational predictions, coupled with ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, help in identifying promising drug candidates. nih.gov

Conformational Analysis and Tautomerism

Existence of Lactam and Iminol Tautomeric Forms

The this compound core structure can exist in two tautomeric forms: the lactam and the iminol (or lactim) form. This tautomerism involves the migration of a proton and the shifting of a double bond within the heterocyclic ring system.

The lactam form is characterized by the presence of a carbonyl group (C=O) at position 4 and a proton on the nitrogen at position 3. The iminol form, on the other hand, features a hydroxyl group (-OH) at position 4 and a double bond between positions 3 and 4 of the quinazoline ring. The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. The lactam form is generally the more stable and predominant tautomer for quinazolin-4(3H)-ones.

Advanced Research Applications and Future Directions

Drug Discovery and Development

The quinazolin-4(3H)-one core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs. The introduction of difluoro substitution at the 5 and 7 positions can significantly enhance the therapeutic potential of this scaffold by modulating its physicochemical properties, metabolic stability, and target-binding interactions.

Development of Novel Scaffolds for Inhibitors

The 5,7-difluoroquinazolin-4(3H)-one framework serves as a promising starting point for the design of novel enzyme inhibitors, particularly in the realm of protein kinase inhibition. The quinazolin-4(3H)-one moiety is a known hinge-binding motif for many kinases, and the fluorine atoms at positions 5 and 7 can enhance binding affinity and selectivity through favorable interactions with the kinase active site.

Research into quinazolin-4(3H)-one derivatives has demonstrated their potential as inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinase A. nih.govnih.govmdpi.com The substitution pattern on the quinazolinone ring is crucial for conferring selectivity and potency. For instance, in the development of CDK2 inhibitors, modifications at the 2 and 3 positions of the quinazolinone scaffold were explored to alter the electronic environment and lipophilicity, thereby influencing the inhibitory activity. nih.gov

The fluorine atoms in this compound can contribute to the development of novel inhibitor scaffolds in several ways:

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the N3 proton, influencing the compound's ionization state and its ability to act as a hydrogen bond donor or acceptor within a protein's active site.

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in the kinase hinge region, a common binding site for quinazoline-based inhibitors.

Improved Metabolic Stability: The C-F bond is highly stable and resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile.

The development of novel inhibitor scaffolds based on this compound often involves the synthesis of a library of analogs with diverse substituents at key positions to probe the structure-activity relationship (SAR) and identify compounds with optimal inhibitory profiles against specific therapeutic targets.

Lead Optimization and Analog Library Generation

Once a promising lead compound based on the this compound scaffold is identified, the process of lead optimization begins. This involves the systematic generation of analog libraries to refine the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic parameters.

Structure-activity relationship (SAR) studies are central to lead optimization. By systematically modifying different parts of the lead molecule and assessing the impact on biological activity, researchers can build a comprehensive understanding of the chemical features required for optimal performance. For quinazolin-4(3H)-one derivatives, key positions for modification include the N3 and C2 positions, as well as the aromatic ring system.

For example, in the development of novel inhibitors for the deubiquitinase USP7, a series of quinazolin-4(3H)-one derivatives were synthesized and evaluated. nih.gov This study revealed that modifications to the side chains of the quinazolinone core could lead to compounds with significantly improved inhibitory potency. nih.gov Docking studies predicted that specific side chains could form unique hydrogen bonds with the target enzyme, highlighting the importance of targeted modifications. nih.gov

The generation of an analog library based on this compound would typically involve:

Substitution at the N3 position: Introducing a variety of alkyl, aryl, or heterocyclic groups at this position can significantly impact target binding and cellular activity.

Functionalization at the C2 position: The C2 position offers another handle for introducing diverse chemical moieties to explore interactions with the target protein.

Further substitution on the benzene (B151609) ring: While the 5 and 7 positions are fluorinated, other positions on the benzene ring could be modified to fine-tune the electronic and steric properties of the scaffold.

The following table showcases representative data from the lead optimization of quinazolin-4(3H)-one derivatives as USP7 inhibitors, illustrating the impact of structural modifications on inhibitory activity.

| Compound | Modifications | IC50 (µM) against USP7 catalytic domain |

| C9 | Specific side chain modifications | 4.86 |

| C19 | Alternative side chain modifications | 1.537 |

| Data sourced from a study on quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. nih.gov |

This iterative process of analog synthesis and biological evaluation is crucial for transforming a promising lead compound into a viable drug candidate.

Strategies for Improved Cellular Accumulation and Efflux Avoidance

A significant challenge in drug development is ensuring that a therapeutic agent can reach its intracellular target in sufficient concentrations to exert its desired effect. Many promising compounds fail due to poor cellular accumulation, often as a result of active efflux by transmembrane transporter proteins. The physicochemical properties of this compound and its derivatives can be strategically manipulated to improve cellular uptake and circumvent efflux mechanisms.

The introduction of fluorine atoms can influence a molecule's lipophilicity, a key determinant of its ability to cross cell membranes. While increased lipophilicity can enhance passive diffusion across the lipid bilayer, it can also make the compound a better substrate for efflux pumps. Therefore, a careful balance of lipophilicity is required.

Strategies to enhance cellular accumulation and avoid efflux for inhibitors based on the this compound scaffold include:

Prodrug Approaches: The molecule can be transiently modified with a promoiety that enhances its cell permeability. Once inside the cell, the promoiety is cleaved by intracellular enzymes to release the active drug.

Targeting Influx Transporters: Certain transporters facilitate the uptake of molecules into cells. Designing the inhibitor to be a substrate for these transporters can significantly increase its intracellular concentration.

Conformational Shielding: Introducing bulky or strategically placed chemical groups can sterically hinder the interaction of the inhibitor with the binding pocket of efflux pumps, thereby reducing its efflux rate. Research on other kinase inhibitors has shown that conformational restriction can be a successful strategy to overcome efflux. acs.org

While direct studies on the cellular accumulation of this compound are limited, the principles learned from other fluorinated and quinazolinone-based drugs can guide the design of derivatives with improved intracellular bioavailability.

Materials Science Applications

The rigid, planar structure and inherent electronic properties of the quinazolinone ring system, enhanced by the presence of fluorine atoms, make this compound and its derivatives attractive candidates for applications in materials science, particularly in the development of advanced optical and electronic materials.

Luminescent Materials and Fluorescent Probes

Quinazolinone derivatives have garnered attention for their luminescent properties, exhibiting intense fluorescence, large Stokes shifts, and significant photostability. researchgate.net These characteristics make them suitable for use as fluorescent probes for the detection of various analytes and as building blocks for novel luminescent materials.

The fluorescence of quinazolinone-based compounds often arises from an excited-state intramolecular proton transfer (ESIPT) mechanism, which contributes to their large Stokes shifts. researchgate.net The introduction of fluorine atoms in this compound can further modulate the photophysical properties by influencing the energy levels of the frontier molecular orbitals.

Research on related quinazolinone derivatives has demonstrated their potential as fluorescent sensors. For instance, 2-(2-Hydroxy-phenyl)-4(3H)-quinazolinone has been shown to exhibit selective fluorescence detection of Zn(2+) and Cd(2+) ions. researchgate.net Similarly, derivatives of nih.govnih.govresearchgate.nettriazolo[4,3-c]quinazoline have been developed as fluorophores with moderate to high quantum yields in solution. nih.gov

The following table summarizes key photophysical properties of a related triazoloquinazoline fluorophore, highlighting the characteristics that are desirable for luminescent materials.

| Compound | Absorption λmax (nm) in MeCN | Emission λmax (nm) in MeCN | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) in MeCN |

| 5a | 358 | 445 | 5480 | 0.53 |

| Data adapted from a study on the photophysical properties of nih.govnih.govresearchgate.nettriazolo[4,3-c]quinazoline derivatives. nih.gov |

The development of this compound-based fluorescent probes could offer high sensitivity and selectivity for specific biological or environmental targets, owing to the unique electronic and steric environment created by the difluoro substitution.

Applications in Organic Electroluminescent Diodes

The field of organic electronics has seen rapid growth, with organic light-emitting diodes (OLEDs) becoming a mainstream technology for displays and lighting. The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers, including the emissive layer and the host materials.

Quinazoline (B50416) derivatives, in combination with other aromatic moieties, have been investigated as host materials for phosphorescent OLEDs (PhOLEDs). researchgate.net The high triplet energy of these materials is essential for efficiently hosting phosphorescent emitters, particularly for blue and green emission. The connection of a quinazoline unit to other heterocyclic systems, such as carbazole, through a phenyl linker has been shown to be an effective strategy for creating bipolar host materials with improved device lifetimes. researchgate.net

The this compound scaffold could be a valuable component in the design of new materials for OLEDs due to:

High Triplet Energy: The electron-withdrawing fluorine atoms can help to increase the triplet energy of the molecule, making it a suitable host for high-energy phosphorescent dopants.

Bipolar Charge Transport: By combining the electron-deficient difluoro-quinazolinone unit with an electron-rich moiety, it is possible to design materials with balanced electron and hole transport properties, leading to improved device efficiency.

While specific applications of this compound in OLEDs are still an emerging area of research, its intrinsic properties suggest a high potential for its use in the development of next-generation organic electronic devices.

Preclinical and Clinical Translation Efforts

While the primary research focus on quinazolinone derivatives has been extensive and varied, specific preclinical and clinical data for this compound is not widely available in the public domain. However, the broader class of quinazolinone compounds has been the subject of intensive investigation for its therapeutic potential, particularly in oncology.

The development of clinically relevant candidates from the quinazolinone class is an active area of research. Although there are no specific reports of this compound itself entering clinical trials, the general success of quinazoline-based drugs in oncology, such as gefitinib (B1684475) and erlotinib, underscores the potential of this chemical class. The journey from a promising preclinical compound to a clinically approved drug is long and complex, involving extensive optimization of pharmacological and toxicological properties. The fluorine atoms in this compound could play a crucial role in improving metabolic stability and pharmacokinetic profiles, which are key considerations for developing clinically relevant candidates.

Emerging Research Areas

The versatility of the this compound scaffold continues to inspire its exploration in novel and emerging areas of research, particularly in the field of advanced fluorescence imaging.

The development of environment-sensitive fluorescent probes, or "turn-on" fluorophores, is a significant area of interest in chemical biology. nih.gov These probes exhibit fluorescence only in specific environments, such as when bound to a particular protein or in a cellular compartment with a specific polarity. The quinazolinone core, with its potential for ICT, is an excellent platform for designing such probes. nih.govacs.org The fluorine substituents in this compound can fine-tune the electronic properties of the fluorophore, potentially enhancing its sensitivity to the surrounding environment and making it a more effective reporter of molecular events. researchgate.net Research into the solvatochromic properties of fluorinated quinazolinones could lead to the development of highly specific and sensitive bioanalytical tools.